ent-Ticagrelor-d7 is a deuterated analog of Ticagrelor, which is an antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome. The compound is classified as a nucleoside analogue and functions by inhibiting the P2Y12 receptor, a key player in platelet activation and aggregation. This modification enhances the pharmacokinetic profile of Ticagrelor, allowing for more precise studies in pharmacological research.
ent-Ticagrelor-d7 is derived from Ticagrelor, which has the molecular formula and a molecular weight of 529.61 g/mol. The deuterated version is utilized primarily for research purposes, particularly in pharmacokinetic studies where isotopic labeling aids in tracking the compound's metabolism and distribution in biological systems. The classification of this compound falls under antiplatelet agents, specifically within the broader category of cardiovascular drugs.
The synthesis of ent-Ticagrelor-d7 involves several steps that modify the original Ticagrelor structure to incorporate deuterium atoms. The key methods include:
For example, one method includes using deuterated solvents during the synthesis to ensure incorporation of deuterium into the final product, which can be confirmed through spectroscopic analysis.
The molecular structure of ent-Ticagrelor-d7 retains the core framework of Ticagrelor but features deuterium substitutions at specific positions. The structural formula can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can be significant in terms of metabolic stability and pharmacological activity.
ent-Ticagrelor-d7 participates in various chemical reactions that are critical for its function as an antiplatelet agent:
Technical details regarding these reactions often involve monitoring changes in platelet function through various biochemical assays.
The mechanism by which ent-Ticagrelor-d7 exerts its effects is similar to that of Ticagrelor:
Data from studies indicate that while ent-Ticagrelor-d7 retains similar activity levels as Ticagrelor, its isotopic labeling allows for more detailed tracking within biological systems.
The physical and chemical properties of ent-Ticagrelor-d7 include:
Relevant data from analyses indicate that the introduction of deuterium can enhance stability against metabolic degradation compared to non-deuterated forms.
ent-Ticagrelor-d7 is primarily utilized in scientific research settings:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4